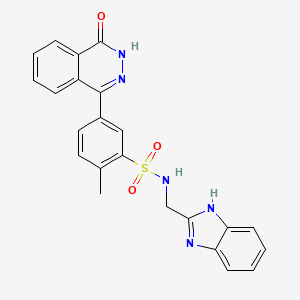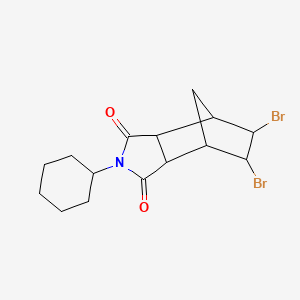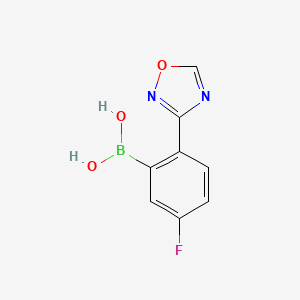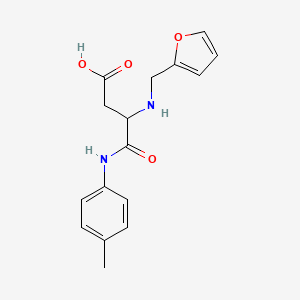
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The phthalazine moiety can be introduced through a nucleophilic aromatic substitution reaction, where the benzimidazole derivative reacts with a suitable phthalazine precursor under reflux conditions in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the phthalazine ring can produce dihydrophthalazine derivatives.
科学研究应用
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The phthalazine ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Phthalazine derivatives: These compounds contain the phthalazine ring and exhibit similar chemical reactivity.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to the combination of the benzimidazole and phthalazine moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C23H19N5O3S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H19N5O3S/c1-14-10-11-15(22-16-6-2-3-7-17(16)23(29)28-27-22)12-20(14)32(30,31)24-13-21-25-18-8-4-5-9-19(18)26-21/h2-12,24H,13H2,1H3,(H,25,26)(H,28,29) |
InChI 键 |
MAISYWVJRFYJLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)
methanol](/img/structure/B12458300.png)



![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B12458323.png)
![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458349.png)

![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)

